molecular formula C19H24N4O B12475542 N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methylpiperazin-1-yl)acetamide

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B12475542
M. Wt: 324.4 g/mol
InChI Key: CCSGAHFHUJANKB-UHFFFAOYSA-N
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Description

N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-methylpiperazin-1-yl)acetamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-methylpiperazin-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopenta[b]quinoline structure.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the cyclopenta[b]quinoline intermediate.

    Acetylation: The final step involves the acetylation of the piperazine nitrogen to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-methylpiperazin-1-yl)acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.

    Pharmacology: It is used in pharmacological studies to understand its interaction with various biological targets, including enzymes and receptors.

    Material Science: The unique structural properties of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.

Mechanism of Action

The mechanism of action of N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound shares some structural similarities with N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-methylpiperazin-1-yl)acetamide, particularly in the presence of a heterocyclic core and functional groups.

    2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one: Another compound with a cyclopenta[b] structure, but with different functional groups and applications.

Uniqueness

N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-methylpiperazin-1-yl)acetamide is unique due to its specific combination of a cyclopenta[b]quinoline core and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H24N4O

Molecular Weight

324.4 g/mol

IUPAC Name

N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-2-(4-methylpiperazin-1-yl)acetamide

InChI

InChI=1S/C19H24N4O/c1-22-9-11-23(12-10-22)13-18(24)21-19-14-5-2-3-7-16(14)20-17-8-4-6-15(17)19/h2-3,5,7H,4,6,8-13H2,1H3,(H,20,21,24)

InChI Key

CCSGAHFHUJANKB-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC(=O)NC2=C3CCCC3=NC4=CC=CC=C42

Origin of Product

United States

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